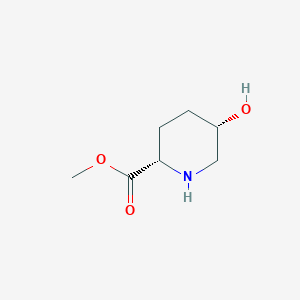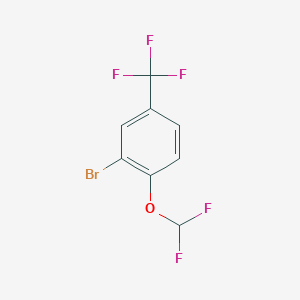
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound belonging to the class of compounds known as aryl halides. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This compound has a wide range of applications in the field of organic synthesis, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of nanomaterials, such as carbon nanotubes.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to involve the formation of an intermediate compound, known as an aryl halide, which is then further converted into the desired product. This process is known as arylation.
Biochemical and Physiological Effects
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high concentrations and can cause skin and eye irritation. It is also believed to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. However, it is toxic in high concentrations and can cause skin and eye irritation, so it should be handled with caution. In addition, it is flammable and should be stored in a cool, dry place away from any sources of ignition.
Zukünftige Richtungen
In the future, 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of novel organic compounds, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could be conducted to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, more research could be done to develop safer, more efficient methods of synthesis and storage.
Eigenschaften
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRZLQTNWLTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669672 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
954236-03-4 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



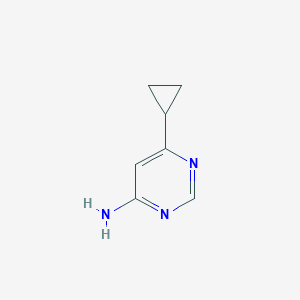


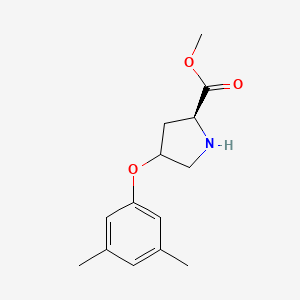
![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)
![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
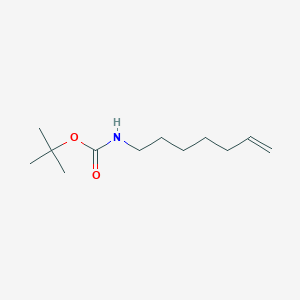
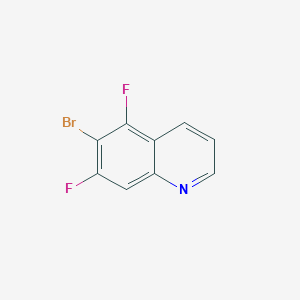
![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)
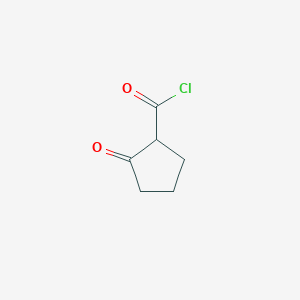
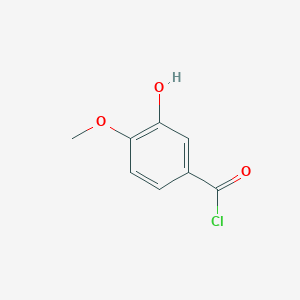

![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)
